Sepantronium
Description
Evolution of Relevant Chemical Classes and Design Principles
The development of new chemical entities is often built upon the foundation of existing chemical classes that have shown biological activity. Two such classes relevant to the study of Sepantronium are the quinone-based compounds and small-molecule survivin inhibitors.
Quinone-based compounds, characterized by their unsaturated cyclic dione (B5365651) structure, have a long history in medicine, with many early examples being derived from natural sources. encyclopedia.pubmdpi.com These compounds are known for their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress, which can be cytotoxic to cancer cells. manipal.edu The evolution of this class has seen a move from broad-spectrum natural products to the design of synthetic quinone derivatives with improved selectivity and reduced toxicity. encyclopedia.pubmdpi.comresearchgate.net Design principles for these newer agents often focus on modifying the quinone core to fine-tune its redox potential and to introduce moieties that can direct the molecule to specific cellular targets. mdpi.commanipal.edu
Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a well-validated target in cancer therapy due to its overexpression in many tumors and its role in both cell division and apoptosis inhibition. nih.govnih.gov The development of small-molecule inhibitors of survivin has been challenging due to the nature of the protein-protein interactions it mediates. nih.govplos.org Early strategies focused on suppressing survivin expression and included approaches like antisense oligonucleotides. nih.govjcancer.org The evolution in this area has led to the discovery of small molecules, like this compound, through high-throughput screening. nih.gov The design of newer survivin inhibitors often involves computational modeling and structure-activity relationship (SAR) studies to optimize potency and selectivity. plos.orgub.edu
Historical Perspective on Compound Development Methodologies
The methodologies for discovering new chemical compounds have evolved from a classical, phenotype-first approach to a more target-centric one, and more recently, a resurgence of phenotypic screening with modern enhancements. nih.govdrugtargetreview.com
Historically, many first-in-class drugs were discovered through phenotypic screening, where compounds are tested for their effect on a cellular or organismal phenotype without prior knowledge of the specific molecular target. nih.govtechnologynetworks.com The discovery of penicillin is a classic example of this approach. technologynetworks.com In the latter half of the 20th century, with the advent of molecular biology and genomics, drug discovery shifted towards a target-based approach. nih.gov This hypothesis-driven method involves identifying a key molecular target believed to be central to a disease and then screening for compounds that modulate its activity.
However, the limitations of the target-based approach, such as high failure rates in clinical trials, have led to a renewed interest in phenotypic screening. nih.govtechnologynetworks.com Modern phenotypic screening is a powerful strategy that leverages advances in high-content imaging, automated microscopy, and artificial intelligence to analyze the complex effects of compounds on cells. technologynetworks.com this compound itself was discovered through a phenotypic high-throughput screen designed to identify functional inhibitors of survivin expression using a reporter-based assay. nih.gov
Contemporary drug development also heavily relies on computer-aided drug design (CADD), which encompasses both structure-based and ligand-based design. mdpi.com These computational techniques accelerate the process of identifying and optimizing lead compounds by simulating ligand-receptor interactions and predicting compound properties. mdpi.comacs.org Furthermore, emerging technologies like gene editing and the use of DNA-encoded libraries are expanding the toolkit for small molecule discovery.
Current Landscape of Early-Stage Chemical Research
The current landscape of early-stage chemical research is characterized by a drive to discover novel compounds and a more nuanced understanding of how these compounds interact with biological systems.
The discovery of novel chemical compounds is a cornerstone of scientific advancement, providing new tools to probe biological pathways and new leads for therapeutic development. Compounds with novel mechanisms of action are particularly significant as they can offer new ways to treat diseases that are resistant to existing therapies. plos.org this compound, for instance, was initially identified as a survivin suppressant, a novel mechanism at the time. nih.gov Subsequent research, however, revealed that its activity is more complex, involving the induction of DNA damage and, more recently, the inhibition of deubiquitinases. cemm.atoncotarget.comresearchgate.net This evolution in understanding highlights how the study of a single compound can open up new avenues of research and reveal previously unknown cellular vulnerabilities. aacrjournals.org The identification of such polypharmacological agents—drugs that interact with multiple targets—is increasingly seen as a potential advantage, particularly in complex diseases like cancer. nih.govfrontiersin.org
The paradigm for studying ligand-target interactions has shifted from a "one drug, one target" model to a more holistic, systems-level approach, largely due to the recognition of polypharmacology. nih.govethz.ch Understanding the full spectrum of a compound's interactions is crucial for elucidating its mechanism of action and potential side effects. nih.gov
A key challenge with compounds identified through phenotypic screens, such as this compound, is the subsequent deconvolution of their molecular targets. aacrjournals.org Modern approaches to this challenge integrate a variety of experimental and computational techniques. nih.gov In silico methods, including cheminformatics and structural analysis, are used to predict potential targets based on the chemical structure of the ligand. aacrjournals.orgacs.org These predictions can then be validated experimentally.
Network biology is another powerful paradigm for studying ligand-target interactions. nih.govplos.org By mapping the known and predicted interactions of a drug onto a network of cellular pathways, researchers can gain insights into its broader biological effects. plos.org This approach is particularly useful for understanding the polypharmacology of drugs like this compound and for identifying potential synergistic combinations with other agents. cemm.atplos.org The study of how drugs are transported into and out of cells is also a critical aspect of understanding their activity and potential for resistance. drugtargetreview.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N4O3/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25/h3-8,11H,9-10,12H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSOOHRUMBRSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N4O3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226316 | |
| Record name | Sepantronium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753440-91-4 | |
| Record name | 4,9-Dihydro-3-(2-methoxyethyl)-2-methyl-4,9-dioxo-1-(2-pyrazinylmethyl)-1H-naphth[2,3-d]imidazolium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=753440-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sepantronium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0753440914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sepantronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sepantronium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEPANTRONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ77T1VFBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacodynamics of Sepantronium
Identification and Characterization of Primary Molecular Targets
Initially developed as a suppressor of the anti-apoptotic protein survivin, further research has revealed a more intricate molecular mechanism for Sepantronium. While it does lead to the downregulation of survivin, its primary mode of action is now understood to also involve the induction of DNA damage.
Ligand Binding Kinetics and Equilibrium Studies (e.g., Kd, Bmax)
Direct ligand binding studies to determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of this compound to the survivin protein are not extensively reported in the literature. This is likely because this compound's primary interaction is not a classical reversible binding to the survivin protein itself. Instead, evidence points to a more complex mechanism involving the regulation of survivin gene expression.
However, this compound has been shown to directly bind to Interleukin Enhancer-Binding Factor 3 (ILF3). sci-hub.runih.gov ILF3 forms a complex with another protein, p54nrb, which in turn binds to the survivin gene promoter to regulate its expression. sci-hub.runih.gov The binding of this compound to ILF3 disrupts the ILF3/p54nrb complex, leading to the suppression of survivin expression. sci-hub.runih.gov Quantitative binding affinity data for the this compound-ILF3 interaction is not yet fully characterized in the public domain.
While traditional binding kinetics for a direct protein-ligand interaction are not available, the inhibitory potency of this compound on survivin promoter activity and cancer cell growth has been quantified, providing an indication of its functional affinity at a cellular level.
Table 1: Inhibitory Potency of this compound
| Parameter | Cell Line/System | Value |
|---|---|---|
| IC50 (Survivin Promoter Activity) | HeLa-SURP-luc | 0.54 nM selleckchem.com |
| IC50 (Cell Growth) | PC-3 (Prostate Cancer) | 2.3 - 11 nM selleckchem.com |
| PPC-1 (Prostate Cancer) | 2.3 - 11 nM selleckchem.com | |
| DU145 (Prostate Cancer) | 2.3 - 11 nM selleckchem.com | |
| TSU-Pr1 (Prostate Cancer) | 2.3 - 11 nM selleckchem.com | |
| 22Rv1 (Prostate Cancer) | 2.3 - 11 nM selleckchem.com | |
| SK-MEL-5 (Melanoma) | 2.3 - 11 nM selleckchem.com | |
| A375 (Melanoma) | 2.3 - 11 nM selleckchem.com | |
| Kasumi-1 (AML) | 0.009 µM selleckchem.com | |
| Paediatric AML cell lines (median) | 0.038 µM | |
| LC50 (Cell Viability) | MDA-MB-231 (Breast Cancer) | 32 nM nih.gov |
IC50: Half-maximal inhibitory concentration. LC50: Lethal concentration for 50% of cells.
Receptor Occupancy Investigations in In Vitro Systems
Given that this compound's primary target for inhibiting survivin expression is an intracellular transcription factor complex rather than a cell surface receptor, classical receptor occupancy studies are not directly applicable. The "occupancy" in this context would relate to the engagement of this compound with the ILF3/p54nrb complex within the cell nucleus. Studies have shown that this compound treatment leads to the dissociation of this complex, suggesting a functional engagement with its target. sci-hub.runih.gov
Functional Agonism, Antagonism, and Allosteric Modulation Studies
This compound acts as a functional antagonist of survivin. By suppressing the expression of the survivin gene, it counteracts the anti-apoptotic function of the survivin protein. iu.edunih.gov This leads to an increase in programmed cell death, or apoptosis, in cancer cells that overexpress survivin. There is no evidence to suggest that this compound acts as an agonist or an allosteric modulator of the survivin protein itself. Its antagonistic effect is indirect, occurring at the level of gene transcription.
Elucidation of Intracellular Signaling Cascades
The interaction of this compound with its molecular targets triggers a cascade of intracellular signaling events, ultimately leading to cell cycle arrest and apoptosis. A significant component of its action is the induction of DNA damage.
Second Messenger System Modulation (e.g., cAMP, Ca^2+)
There is evidence to suggest that this compound can modulate the cyclic AMP (cAMP) signaling pathway. The protein p54nrb (also known as NONO), which is part of the complex targeted by this compound, has been identified as a component of the cAMP-signaling pathway. sci-hub.ru By disrupting the ILF3/p54nrb complex, this compound may interfere with cAMP-mediated signaling.
Currently, there is no direct evidence in the reviewed literature to indicate that this compound significantly modulates intracellular calcium (Ca^2+) levels as a primary mechanism of action.
Protein Phosphorylation and Dephosphorylation Events
A major consequence of this compound treatment is the activation of DNA damage response pathways, which heavily involve protein phosphorylation cascades. e-century.us Treatment with this compound leads to the phosphorylation and activation of key sensor and transducer proteins involved in detecting and responding to DNA damage. e-century.us
Table 2: Proteins Phosphorylated in Response to this compound-Induced DNA Damage
| Protein | Function in DNA Damage Response |
|---|---|
| ATM | A primary kinase that signals the presence of double-strand DNA breaks. e-century.us |
| ATR | A kinase that responds to a broad range of DNA damage, particularly stalled replication forks. e-century.us |
| CHK1 | A checkpoint kinase activated by ATR, leading to cell cycle arrest. e-century.us |
| CHK2 | A checkpoint kinase activated by ATM, also contributing to cell cycle arrest and apoptosis. e-century.us |
| p53 | A tumor suppressor protein that is phosphorylated and activated in response to DNA damage, leading to cell cycle arrest or apoptosis. e-century.us |
| γH2AX | A phosphorylated form of the histone variant H2AX, which serves as a marker for DNA double-strand breaks. e-century.us |
The activation of these kinases initiates a signaling cascade that ultimately halts the cell cycle to allow for DNA repair or, if the damage is too severe, triggers apoptosis. The downregulation of survivin by this compound is now considered by some researchers to be a consequence of this DNA damage response. e-century.us Furthermore, global expression microarray studies have suggested that the Mitogen-Activated Protein Kinase (MAPK) pathway may be a resistance pathway that tumor cells utilize to escape the effects of this compound. nih.gov
G-Protein Coupled Receptor (GPCR) Signaling Pathways
While this compound is primarily recognized as a transcriptional inhibitor of the anti-apoptotic protein Survivin, its broader impact on cellular signaling pathways is an area of ongoing investigation. techscience.com The direct and extensive modulation of G-Protein Coupled Receptor (GPCR) signaling pathways by this compound has not been a primary focus of research, as its main mechanism is attributed to the disruption of the ILF3/p54(nrb) complex required for Survivin gene expression. nih.govsci-hub.ru
However, some studies indirectly suggest a potential intersection with pathways that are often regulated by or interact with GPCR signaling. For instance, in multiple myeloma cells, this compound was found to inhibit the IL-6/STAT3 signaling pathway. oncotarget.com The STAT3 pathway can be a downstream target of GPCR signaling in various contexts. oncotarget.comebi.ac.uk this compound treatment led to a concentration-dependent decrease in the phosphorylation of STAT3. oncotarget.com This inhibition correlated with the downregulation of key proteins like Mcl-1 and Survivin. oncotarget.com It is important to note that this effect on STAT3 is likely a consequence of broader cellular changes initiated by this compound rather than a direct interaction with a specific GPCR.
GPCRs themselves are a vast family of receptors that trigger diverse intracellular signaling cascades, including the cAMP and phosphatidylinositol pathways, which influence cell growth, proliferation, and survival. wikipedia.orgnih.gov Given that this compound affects these fundamental cellular processes, it is plausible that there are secondary or tertiary effects on GPCR-related signaling, but direct modulation remains unproven.
Ion Channel Modulation and Gating Kinetics
The direct interaction of this compound with ion channels and its effect on their gating kinetics is not well-documented as a primary mechanism of action. The main cellular uptake of this compound has been linked to the solute carrier (SLC) transporter SLC35F2, rather than an ion channel. mdpi.combiorxiv.org The expression level of this transporter significantly correlates with cellular sensitivity to the compound. mdpi.com
However, a study on a prodrug of this compound, developed to improve brain penetration, investigated its potential for off-target effects on the hERG (human Ether-à-go-go-Related Gene) ion channel. nih.gov Inhibition of the hERG channel is a critical safety concern in drug development. The study found that the this compound prodrug did not cause significant inhibition of the hERG channel at the tested concentrations. nih.gov While this provides some safety-related data, it does not detail a broader modulatory role for this compound across different types of ion channels. The role of various ion channels in cancer cell proliferation is an active area of research, but specific studies detailing this compound's influence on their gating kinetics are currently lacking. mdpi.com
Cellular Responses and Phenotypic Alterations
Modulation of Gene Expression and Proteomic Profiles in Cell Lines
This compound induces significant alterations in gene expression and proteomic landscapes, primarily centered around its role as a Survivin suppressant. techscience.com Its fundamental mechanism involves binding to the transcription factor ILF3, leading to the disruption of the ILF3/p54(nrb) complex that is critical for the transcription of the BIRC5 gene, which encodes Survivin. nih.govnih.gov This leads to a marked decrease in both Survivin mRNA and protein levels. nih.gov
Beyond Survivin, this compound's effects ripple through various signaling networks. In the MOLT-4 acute lymphoblastic leukemia cell line, this compound treatment led to the downregulation of the anti-apoptotic gene Bcl2 and upregulation of Caspase-3. nih.gov Furthermore, it induced the expression of microRNA miR-9, which in turn suppressed its targets SIRT1 and MDR1, potentially increasing sensitivity to other chemotherapeutic agents. nih.gov
Proteomic and gene expression profiling in multiple myeloma cells revealed that this compound's efficacy is linked to the inhibition of the IL-6/STAT3 signaling pathway and the unfolded protein response. oncotarget.com A whole-cell proteomic analysis in YM155-resistant (YMR) triple-negative breast cancer cells identified the upregulation of several putative targets of the transcription factor NRF2, including members of the aldo-keto reductase family (AKR1C1, AKR1C3), carbonyl reductase 3 (CBR3), and glutathione (B108866) reductase (GSR). acs.org
In transitional cell carcinoma (TCC) cells, this compound treatment resulted in decreased expression of cell cycle-related proteins such as cyclin A, cyclin B, cyclin D1, CDK4, and CDK6, while increasing the expression of the cell cycle inhibitor p27kip1. spandidos-publications.com This leads to an accumulation of cells in the G0/G1 phase, indicating an induction of quiescence. spandidos-publications.com In contrast, this compound showed minimal effect on the expression of other inhibitor of apoptosis (IAP) family proteins like c-IAP2 and XIAP at concentrations that effectively suppress Survivin. clinisciences.comselleckchem.com
A summary of key genes and proteins modulated by this compound across different cell lines is presented below.
| Cell Line | Upregulated Genes/Proteins | Downregulated Genes/Proteins | Research Finding |
| MOLT-4 (Leukemia) | Caspase-3, miR-9 | Survivin, Bcl2, SIRT1, MDR1, Zeb2, Snail1 | This compound was found to inhibit key genes involved in apoptosis and epithelial-mesenchymal transition (EMT). nih.gov |
| Multiple Myeloma | - | Phospho-STAT3, Mcl-1, Survivin | Efficacy was linked to the inhibition of the IL-6/STAT3 signaling pathway. oncotarget.com |
| BFTC905 (TCC) | p27kip1 | Survivin, Securin, Bcl-2, Cyclins (A, B, D1), CDKs (4, 6) | The compound inhibited proliferation by inducing quiescence and downregulating key cell cycle proteins. spandidos-publications.com |
| MDA-MB-231 (Breast) | FOSB | Survivin | Whole transcriptome analysis showed upregulation of tumor suppressors like FOSB. nih.gov |
Cell Viability and Proliferation Studies (Non-Toxicological Context)
This compound demonstrates potent antiproliferative activity across a wide array of human cancer cell lines, with its efficacy often measured by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, typically in the low nanomolar range. ncats.ioncats.io This inhibition of cell viability is a direct consequence of its mechanism of action—suppressing the essential cell survival and division protein, Survivin. techscience.com
Studies have shown that this compound effectively inhibits the growth of cell lines derived from various cancers, including non-Hodgkin's lymphoma, prostate cancer, melanoma, and non-small cell lung cancer, with an average GI50 of 15 nM. ncats.io The compound's effectiveness is generally independent of the p53 tumor suppressor status of the cancer cells. ncats.ioncats.io
In specific cell viability assays, this compound displayed potent activity in hormone-refractory prostate cancer cell lines (PC-3, PPC-1, DU145) and melanoma cell lines (SK-MEL-5, A375), with IC50 values ranging from 2.3 to 11 nM. clinisciences.comselleckchem.com Similarly, in transitional cell carcinoma cell lines, the IC50 was found to be ≤20 nM. spandidos-publications.com In pediatric acute myeloid leukemia (AML) cell lines, this compound was particularly potent, with a median IC50 of 0.038 µM. ebi.ac.uk The table below summarizes the inhibitory concentrations of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 / GI50 Value | Reference |
| Kasumi-1 | Leukemia | 0.009 µM | selleckchem.com |
| M-07e | Leukemia | 0.040 µM | selleckchem.com |
| THP-1 | Leukemia | 0.051 µM | selleckchem.com |
| PC-3 | Prostate Cancer | 2.3 - 11 nM (range) | clinisciences.com |
| PPC-1 | Prostate Cancer | 2.3 - 11 nM (range) | clinisciences.com |
| DU145 | Prostate Cancer | 2.3 - 11 nM (range) | clinisciences.com |
| SK-MEL-5 | Melanoma | 2.3 - 11 nM (range) | clinisciences.com |
| A375 | Melanoma | 2.3 - 11 nM (range) | clinisciences.com |
| BFTC905 | Bladder Cancer | ≤20 nM | spandidos-publications.com |
| Pediatric AML (Median) | Leukemia | 0.038 µM | ebi.ac.uk |
| MDA-MB-231 | Breast Cancer | 32 nM | nih.gov |
Subcellular Localization and Trafficking Dynamics
The primary mechanism of this compound involves altering the subcellular localization of key transcription factors. nih.gov Research has shown that this compound directly binds to the transcription factor Interleukin Enhancer-Binding Factor 3 (ILF3). nih.govsci-hub.ru In its normal state, ILF3 forms a complex with the 54-kDa nuclear RNA-binding protein (p54nrb/NONO). This ILF3/p54nrb complex binds to the Survivin gene promoter to drive its expression. sci-hub.runih.gov
Treatment with this compound induces the dissociation of this complex. nih.govsci-hub.ru This disruption leads to a change in the subcellular localization of both ILF3 and p54nrb. nih.govsci-hub.ru Following treatment, ILF3 is observed to translocate to the nucleolus, while the localization of p54nrb also changes, ultimately resulting in the downregulation of Survivin transcription. nih.govsci-hub.ru
The trafficking of this compound into the cell is also a critical factor. Its uptake is not mediated by passive diffusion but is dependent on the solute carrier protein SLC35F2. mdpi.combiorxiv.org The expression levels of SLC35F2 in cancer cells directly correlate with their sensitivity to this compound, highlighting the importance of this transporter in the compound's cellular entry and subsequent pharmacodynamic effects. mdpi.com A deubiquitinating enzyme, USP32, has been identified as a factor that can confer resistance to this compound by promoting the degradation of the SLC35F2 transporter. researchgate.net
Preclinical Pharmacokinetic and Metabolic Characterization in Non Human Model Systems
Absorption and Distribution Studies in In Vitro and Animal Models
The absorption and distribution profile of a compound is fundamental to understanding its potential therapeutic action and disposition within the body. For Sepantronium, these characteristics have been explored through various assays and animal studies.
Membrane permeability is a key determinant of a drug's oral absorption. In vitro models like the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are standard tools for predicting in vivo intestinal absorption. evotec.comslideshare.net The Caco-2 assay utilizes a line of human colon adenocarcinoma cells that differentiate into a polarized monolayer resembling the intestinal epithelium, allowing for the assessment of passive diffusion, active transport, and efflux mechanisms. evotec.com PAMPA, in contrast, provides a measure of passive diffusion exclusively, using an artificial lipid-infused membrane. evotec.com The combined use of these assays can elucidate the primary mechanism of a compound's permeation. nih.gov
This compound bromide is characterized as a hydrophilic quaternary compound. nih.govd-nb.info This chemical nature is typically associated with low passive diffusion across lipid membranes, which contributes to its low oral bioavailability and necessitates parenteral administration in clinical studies. nih.govd-nb.info While specific quantitative data from Caco-2 or PAMPA assays for this compound were not detailed in the reviewed literature, its hydrophilicity strongly suggests that its membrane permeability via passive diffusion is limited.
Following absorption, a compound's distribution to various tissues determines its sites of action and potential toxicity. Studies in rodent models have provided insights into the tissue disposition of this compound.
A pharmacokinetic analysis in male nude mice with prostate cancer xenografts revealed that this compound (also known as YM155) is highly distributed to tumor tissue. selleckchem.com Further research using liposomal formulations of this compound in mice demonstrated prolonged blood circulation and significantly increased half-life in tumor tissue compared to the administration of free this compound. nih.govd-nb.info However, this liposomal formulation also led to an unexpectedly high accumulation in the kidneys, a finding noted as specific to the liposomal carrier and important for considering potential toxicity. nih.gov Information regarding the tissue distribution profile in non-rodent species was not available in the reviewed sources.
Table 1: Summary of this compound Tissue Distribution in Rodent Models
| Model System | Formulation | Key Findings | Citation(s) |
| Male nude mice (prostate cancer xenograft) | Free this compound | Highly distributed to tumor tissue. | selleckchem.com |
| Mice (xenograft model) | Liposomal this compound | Prolonged blood circulation; increased half-life and accumulation in tumor tissue. | nih.govd-nb.info |
| Mice | Liposomal this compound | Unexpectedly high accumulation in the kidneys. | nih.gov |
The extent to which a compound binds to plasma proteins, such as albumin, significantly influences its distribution, as only the unbound fraction is generally considered free to cross biological membranes and exert pharmacological effects. mdpi.com The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. diva-portal.org A drug's ability to penetrate the BBB is crucial for treating CNS diseases and is also a factor in potential neurotoxicity. diva-portal.org
Specific data on the percentage of this compound bound to plasma proteins in animal models is not detailed in the available literature. Regarding BBB penetration, the hydrophilic nature of this compound suggests limited ability to cross this lipid-rich barrier via passive diffusion. Supporting this, a study involving a liposomal formulation of this compound designed to target neuroblastoma noted that the human brain is generally protected from such nanoparticle-based therapies by the BBB. nih.gov This implies that neither the carrier nor likely the free drug readily enters the central nervous system.
Metabolic Pathways and Biotransformation Studies in Model Organisms
Biotransformation, or drug metabolism, is the process by which the body chemically modifies compounds, primarily in the liver. nih.gov This process, divided into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, typically renders compounds more water-soluble to facilitate their excretion. nih.gov
Understanding a compound's metabolites is crucial, as they can contribute to both efficacy and toxicity. criver.com The process of identifying and structurally elucidating these metabolites often involves advanced analytical techniques like mass spectrometry and NMR. criver.comwaters.com
In preclinical studies involving rats, three metabolites of this compound were identified in bile and urine samples following a single intravenous administration. nih.gov The proposed metabolic pathways leading to these metabolites were:
N-dealkylation
o-demethylation
Oxidation of a methyl group to a carboxylic acid nih.gov
The precise chemical structures of these identified metabolites were not provided in the reviewed literature.
Table 2: Proposed Metabolic Pathways of this compound in Rats
| Metabolic Pathway | Description | Citation |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom. | nih.gov |
| o-demethylation | Removal of a methyl group from an oxygen atom. | nih.gov |
| Oxidation | Conversion of a methyl group into a carboxylic acid group. | nih.gov |
The Cytochrome P450 (CYP) family of enzymes, located mainly in the liver, is responsible for a majority of Phase I oxidative metabolism of drugs. nih.govdynamed.com However, non-CYP enzymes, such as aldehyde oxidases, esterases, and various transferases, also play a significant role in the metabolism of many therapeutic agents. evotec.comxenotech.com
Studies using human cryopreserved hepatocytes have shown that this compound is only minimally metabolized. nih.gov This finding suggests that hepatic metabolism, whether mediated by CYP or non-CYP enzymes, is not a major pathway for its elimination in humans. nih.gov Further investigation into its clearance mechanisms pointed to the human organic cation transporter 1 (OCT1) as the predominant transporter for the hepatic uptake of this compound. nih.gov Consequently, excretion into the bile appears to be an important elimination pathway for the compound, highlighting the significance of transporter-mediated clearance over metabolic biotransformation. nih.gov
Enzyme Kinetic Studies of Metabolic Pathways
Preclinical studies in rats have provided insight into the metabolic fate of this compound. Following intravenous administration, three metabolites were identified in both bile and urine. nih.gov The proposed metabolic pathways for this compound in this animal model include N-dealkylation, O-demethylation, and the oxidation of a methyl group to form a carboxylic acid. niph.go.jp
Due to the limited metabolism observed in human liver preparations, detailed enzyme kinetic parameters such as Km and Vmax for specific metabolic pathways of this compound in preclinical models are not extensively documented in publicly available literature. The focus of many studies has been on the parent compound's distribution and excretion. nih.govd-nb.info
Excretion Mechanisms in Preclinical Species
The excretion of this compound is rapid and occurs through both renal and biliary pathways, a characteristic attributed to its hydrophilicity and permanent cationic charge. d-nb.info
In preclinical rodent models, this compound is quickly eliminated. d-nb.info Studies in both mice and rats have determined a short plasma half-life of approximately 1 to 2 hours. d-nb.info This rapid elimination is mediated by organic cation transporters (OCTs) in the kidneys and liver, leading to excretion in urine and bile. d-nb.info
In rats, biliary excretion is a significant route of elimination. nih.govniph.go.jp The involvement of transporters in hepatic uptake is considered a critical step for this clearance pathway. niph.go.jp While specific quantitative data on the percentage of the dose excreted via bile in preclinical models is not consistently reported across studies, it is recognized as an important route. nih.govniph.go.jp
Renal excretion is also a major elimination pathway for unchanged this compound. d-nb.info In a phase 1 study in humans, which can provide some context, the urinary excretion of the unchanged drug accounted for approximately 30% of the dose. nih.gov Another study reported a range of 18.3% to 28.6%. nih.gov Preclinical data from rats also confirms urinary excretion as a key elimination route. nih.gov
The table below summarizes the key pharmacokinetic properties of this compound based on preclinical and clinical observations.
Table 1: Summary of this compound Pharmacokinetic Properties
| Parameter | Observation | Species | Citation |
|---|---|---|---|
| Plasma Half-Life | ~1-2 hours | Mice, Rats | d-nb.info |
| Primary Elimination Routes | Renal and Biliary Excretion | Rodents, Humans | nih.govd-nb.info |
| Hepatic Uptake Transporter | Organic Cation Transporter 1 (OCT1) | Human (in vitro) | niph.go.jp |
| Metabolism in Human Hepatocytes | Minimal | Human (in vitro) | nih.govniph.go.jp |
| Urinary Excretion (Unchanged Drug) | ~30% | Humans | nih.gov |
| Urinary Excretion (Unchanged Drug) | 18.3% - 28.6% | Humans | nih.gov |
Detailed mass balance studies that quantify the total recovery of this compound and its metabolites in urine, feces, and bile in animal models are not extensively detailed in the reviewed literature. However, the available information consistently points to renal and biliary excretion as the primary pathways for the elimination of the compound. Non-clinical studies in rats have identified three metabolites in bile and urine, confirming these routes of excretion. nih.govresearchgate.net The rapid elimination and the identification of metabolites in both urine and bile underscore the importance of these two pathways in the disposition of this compound in preclinical species. nih.govd-nb.info
Advanced Analytical and Bioanalytical Methodologies in Sepantronium Research
Spectroscopic and Spectrometric Techniques for Structural and Quantitative Analysis
Spectroscopic and spectrometric methods are fundamental in the research and development of Sepantronium, providing detailed information on its chemical structure, and enabling its quantification in various experimental settings.
High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in the unequivocal identification of this compound and the characterization of its metabolites. The precision of HRMS allows for the determination of the elemental composition of the molecule, confirming its identity with a high degree of confidence. In preclinical studies, HRMS is instrumental in identifying metabolic pathways by detecting and structuring elucidating metabolites in various biological samples. This information is critical for understanding the drug's fate in the body.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule, confirming its complex heterocyclic framework. Furthermore, NMR is crucial for determining the stereochemistry of the compound, which is vital for its biological activity. The unique chemical structure of this compound, an imidazolium-based compound, has been confirmed through these advanced NMR techniques. nih.gov
UV-Vis and fluorescence spectroscopy are valuable techniques for in vitro studies of this compound. These methods are often employed in cell-based assays to assess the compound's effects on cell viability and proliferation. For instance, the sulforhodamine B (SRB) assay, which relies on the measurement of cellular protein content, is a common method to determine the antiproliferative activity of this compound. medchemexpress.comselleckchem.com Changes in absorbance are measured to quantify cell growth inhibition. medchemexpress.comselleckchem.com While not directly measuring binding, these spectroscopic assays provide functional data on the compound's efficacy in vitro.
Chromatographic Separation Techniques for Purity and Quantification
Chromatographic techniques are essential for ensuring the purity of this compound and for its precise quantification in complex biological matrices, which is fundamental for pharmacokinetic and pharmacodynamic studies.
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the this compound drug substance and its formulated products. HPLC methods are developed and validated to separate this compound from any potential impurities, degradation products, or synthesis-related byproducts. These methods are crucial for quality control during manufacturing and for ensuring the integrity of the compound used in preclinical and clinical studies. The purity of commercially available this compound is often reported to be very high, for instance, 99.45% as determined by HPLC. selleckchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the cornerstone for the bioanalytical quantification of this compound in various biological matrices such as plasma and urine. ebi.ac.uknih.govnih.gov This highly sensitive and selective technique allows for the measurement of very low concentrations of the drug, which is essential for pharmacokinetic studies. nih.govnih.gov
Validated LC-MS/MS methods have been developed to support preclinical and clinical trials, enabling the determination of key pharmacokinetic parameters. ebi.ac.uknih.gov These methods typically involve protein precipitation for sample pre-treatment, followed by separation on a reversed-phase HPLC column and detection using a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode. ebi.ac.uk Given that this compound is light-sensitive, sample handling and analysis are often performed under reduced light exposure to ensure its stability. ebi.ac.uknih.gov
The table below summarizes key parameters of a validated LC-MS/MS assay for this compound in mouse plasma. nih.gov
| Parameter | Value |
| Calibration Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | 0.9981 ± 0.0007 |
| Within-Day Precision (%RSD) | 3.6 - 8.8% |
| Between-Day Precision (%RSD) | 6.5 - 11.1% |
| Accuracy | 92 - 111% |
This robust methodology has been successfully applied to determine plasma drug levels in animal studies and to characterize the pharmacokinetic profiles in patients. ebi.ac.uknih.gov For instance, in clinical studies, plasma concentrations of this compound were determined using a validated LC-MS/MS method with a lower limit of quantitation of 0.05 ng/mL. nih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is a specialized liquid chromatography technique used to separate stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. khanacademy.org This separation is critical in pharmaceutical development, as different enantiomers of a chiral drug can exhibit markedly different pharmacological activities and toxicities. The process typically involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov
However, based on the chemical structure of this compound bromide (1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide), the molecule is achiral. nih.gov It does not possess a stereogenic center, which is the structural feature necessary for a molecule to exist as enantiomers. khanacademy.org Therefore, the assessment of enantiomeric purity via chiral chromatography is not an applicable or necessary analytical procedure for this compound. Standard chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) with achiral stationary phases, are sufficient for determining its chemical purity. dcu.ie
Biophysical Techniques for Ligand-Target Interaction
Understanding the direct physical interaction between a drug and its molecular target is fundamental to drug discovery. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for characterizing the mechanism of action. This compound is reported to exert its effects by targeting proteins such as survivin and the ILF3/p54(nrb) complex. nih.govspandidos-publications.com The following techniques are indispensable for characterizing these interactions.
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. mdpi.com The method involves immobilizing one binding partner (the ligand, e.g., the survivin protein) onto a sensor chip, while the other partner (the analyte, e.g., this compound) is flowed over the surface. mdpi.com Binding causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. mdpi.com
This technique provides a wealth of kinetic information, allowing for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). oncotarget.com While specific SPR studies detailing the kinetic parameters for this compound binding to survivin are not prevalent in publicly accessible literature, the technique is ideally suited for such analysis.
Table 1: Potential Kinetic Data from SPR Analysis of this compound
This interactive table illustrates the type of data that would be generated from an SPR experiment to characterize the binding of this compound to a target protein like survivin.
| Parameter | Description | Potential Value Range | Significance in Research |
| kₐ (on-rate) | The rate at which this compound binds to its target. | 10³ - 10⁷ M⁻¹s⁻¹ | A higher value indicates faster binding. |
| kₑ (off-rate) | The rate at which the this compound-target complex dissociates. | 10⁻⁵ - 10⁻¹ s⁻¹ | A lower value indicates a more stable complex and longer duration of action. |
| Kₑ (dissociation constant) | The ratio of kₑ/kₐ, indicating the affinity of the binding. | pM - µM | A lower value signifies a stronger binding affinity. medchemexpress.com |
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. mdpi.com In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution containing the macromolecule (e.g., survivin) in a sample cell. malvernpanalytical.com The resulting heat change is measured, providing a complete thermodynamic profile of the interaction in a single experiment. nih.gov
This method is considered the gold standard for characterizing binding thermodynamics as it determines the binding affinity (Kₐ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). mdpi.comnih.gov This information helps to understand the forces driving the binding interaction (e.g., hydrogen bonds, van der Waals forces, hydrophobic effects).
Table 2: Thermodynamic Parameters from ITC Analysis of this compound
This interactive table shows the thermodynamic parameters that an ITC experiment would yield for the this compound-target interaction, providing deep insight into the nature of the binding.
| Parameter | Description | Potential Value | Interpretation |
| n (Stoichiometry) | The number of this compound molecules that bind to one molecule of the target protein. | 0.5 - 2 | Reveals the molar ratio of the binding interaction. |
| Kₐ (Association Constant) | The measure of the binding affinity. | 10⁵ - 10⁹ M⁻¹ | Inversely related to Kₑ; higher value means stronger affinity. |
| ΔH (Enthalpy Change) | The heat released (exothermic) or absorbed (endothermic) upon binding. | +/- kcal/mol | Indicates changes in hydrogen bonding and van der Waals interactions. |
| ΔS (Entropy Change) | The change in disorder of the system upon binding. | +/- cal/mol·K | Reflects changes in conformational freedom and solvent reorganization. |
| ΔG (Gibbs Free Energy) | The overall energy change of the binding, calculated from ΔH and ΔS. | - kcal/mol | A negative value indicates a spontaneous binding event. |
MicroScale Thermophoresis (MST) is a technique that measures the directed movement of molecules in a temperature gradient, a property known as thermophoresis. nuvisan.com This movement is sensitive to changes in the molecule's size, charge, and hydration shell, all of which can be altered upon binding. sygnaturediscovery.com To measure binding, one molecule is fluorescently labeled (e.g., the target protein) and mixed with varying concentrations of the binding partner (this compound). nanotempertech.com The change in thermophoretic movement is monitored to determine the binding affinity (Kₑ). nih.gov
MST is a powerful method due to its low sample consumption, rapid measurement time, and its ability to perform measurements in complex solutions, closely mimicking physiological conditions. nanotempertech.comnih.gov
Table 3: Key Features and Output of MST in this compound Research
This interactive table summarizes the advantages and primary output of using MST to study this compound's binding interactions.
| Feature | Description | Primary Output | Benefit for this compound Research |
| Immobilization-Free | Measurements are performed in solution, preserving the native conformation of molecules. | Kₑ (Dissociation Constant) | Provides a highly accurate measure of binding affinity in a near-native state. |
| Low Sample Consumption | Requires only small amounts of purified protein and compound. | Binding Curve | Enables efficient screening and characterization, even with limited material. |
| Wide Affinity Range | Can accurately measure binding affinities from picomolar to millimolar. | Affinity Ranking | Allows for comparison of this compound's affinity to different targets or analogs. |
| Complex Media | Measurements can be performed in buffers, serum, or cell lysates. | In-situ Binding Data | Offers the potential to study interactions in a more biologically relevant environment. |
Cellular and Molecular Imaging Techniques
Visualizing the location of a drug and its effects within a cell is crucial for understanding its biological activity. Advanced microscopy techniques allow researchers to observe the subcellular distribution of compounds and their influence on the localization of target proteins.
Confocal microscopy is an optical imaging technique that increases optical resolution and contrast by using a spatial pinhole to block out-of-focus light. nih.gov In this compound research, it is often used with immunofluorescence, where antibodies tagged with fluorescent dyes are used to detect specific proteins within the cell.
Research has utilized confocal microscopy to investigate the downstream effects of this compound. For example, studies in MDA-MB-231 breast cancer cells have shown that treatment with this compound (YM155) leads to the translocation of the Forkhead box protein O1 (FoxO1) from the cytoplasm to the nucleus. nih.govacs.org This was visualized using immunofluorescence assays where cells were treated with this compound, stained for FoxO1, and imaged with a confocal microscope, demonstrating a clear change in the protein's subcellular localization. nih.govacs.org This nuclear translocation is a key step in FoxO1 activation, which can regulate the expression of genes involved in processes like apoptosis. stanford.eduarchivesofmedicalscience.comaginganddisease.org
Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light, enabling visualization of cellular structures at a much higher resolution than conventional confocal microscopy. While specific applications of super-resolution microscopy in this compound research are not yet widely reported, its potential is significant. It could be used to visualize the interaction of this compound with its targets at the nanoscale, for instance, observing the disruption of the ILF3/p54(nrb) complex within the nucleolus with unprecedented detail. nih.gov
Radioligand Development for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) Studies
The development of radiolabeled analogs of this compound has been pursued to enable non-invasive imaging of its distribution and target engagement in vivo. This research has primarily centered on the synthesis and evaluation of a positron-emitting radioligand for use in Positron Emission Tomography (PET) to visualize tumor uptake and potentially predict therapeutic response.
Development of [¹¹C]this compound for PET Imaging
Research efforts have successfully led to the creation of a carbon-11 (B1219553) labeled version of this compound, scientifically referred to as [¹¹C]YM155. nih.govnih.gov This radiotracer was developed to investigate the correlation between its accumulation in tumors and the antitumor efficacy of this compound. nih.gov
The radiosynthesis of [¹¹C]YM155 has been optimized for preclinical studies. nih.gov One efficient method involves the O-methylation of an ethanolamine-alkolate precursor using [¹¹C]methyl triflate. nih.gov This process yields radiopharmaceutical-grade [¹¹C]YM155 with a radiochemical purity exceeding 99% and a specific activity ranging from 29-60 GBq/μmol within a synthesis time of approximately 47 minutes. nih.gov The decay-corrected radiochemical yield was reported to be between 16-22%. nih.gov
In Vitro Studies
To establish the relationship between this compound uptake and its cytotoxic effects, in vitro uptake was measured in a panel of 39 human cancer cell lines using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov A significant correlation was observed between the intracellular concentration of this compound and its 50% growth inhibition (GI₅₀) value, with a Pearson's correlation coefficient (r) of -0.5709. nih.gov This finding suggests that the sensitivity of cancer cells to this compound is closely linked to their ability to take up the compound. nih.gov
Preclinical In Vivo Imaging
In vivo studies using mouse models with human tumor xenografts have been conducted to assess the tumor-targeting capabilities of [¹¹C]YM155. nih.govnih.gov PET/CT imaging in these models revealed that tumors sensitive to this compound treatment exhibited high uptake of the radiotracer, whereas insensitive tumors showed low uptake. nih.gov
Quantitative analysis demonstrated high tumor-to-blood and tumor-to-muscle uptake ratios. At 40 minutes post-injection in mice with PC-3 human prostate tumor xenografts, the tumor-to-blood ratio was 26.5 (±2.9) and the tumor-to-muscle ratio was 25.6 (±3.6). nih.gov
| Parameter | Value (mean ± SE) |
| Tumor-to-Blood Uptake Ratio | 26.5 (±2.9) |
| Tumor-to-Muscle Uptake Ratio | 25.6 (±3.6) |
Data obtained at 40 minutes post-injection of [¹¹C]YM155 in PC-3 xenografted mice. nih.gov
The highest accumulation of [¹¹C]YM155 in tumors was observed early, from 10 minutes post-injection. nih.gov
Biodistribution Studies
The whole-body distribution of [¹¹C]YM155 was evaluated in PC-3 xenografted mice and in a cynomolgus monkey. nih.govnih.gov In mice, high levels of radioactivity were observed in the tumor, kidneys, liver, and cecum. nih.gov
| Tissue | % Injected Dose per Gram (%ID/g) (mean ± SE) |
| Tumor | 0.0613 (±0.0056) |
| Kidneys | 0.0513 (±0.0092) |
| Liver | 0.0368 (±0.0043) |
| Cecum | 0.0623 (±0.0070) |
Biodistribution of [¹¹C]YM155 in PC-3 xenografted mice. nih.gov
In the cynomolgus monkey, PET imaging showed that the biodistribution of [¹¹C]YM155 resulted in low accumulation in the lungs, breast, head, and neck. nih.gov Significant uptake was primarily seen in organs responsible for drug clearance, namely the liver, kidneys, and bladder. nih.gov These findings indicate that robust uptake of [¹¹C]YM155 by a tumor could serve as a positive predictive marker for a favorable response to this compound therapy. nih.gov
Radioligand Development for SPECT Studies
Based on available scientific literature, there is no specific information regarding the development of a this compound-based radioligand for Single-Photon Emission Computed Tomography (SPECT) imaging. Research has predominantly focused on the PET radiotracer [¹¹C]YM155.
Computational and Theoretical Approaches in Sepantronium Research
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. pomics.com For sepantronium, these methods have been crucial for understanding how it interacts with its biological targets at an atomic level.
Ligand-protein docking is a computational technique that predicts the preferred orientation and conformation, or "binding mode," of a small molecule (ligand) when it binds to a protein target. frontiersin.org This method is essential for understanding the structural basis of a drug's activity and is widely used in structure-based drug design. mdpi.com The process involves generating numerous possible poses of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. arxiv.org
In the context of this compound (also known as YM155), docking studies have been instrumental in exploring its interaction with various protein targets. Although initially identified as a suppressant of the survivin promoter, subsequent research has investigated its broader mechanisms. techscience.comiu.edu Docking simulations help hypothesize how this compound fits into the binding pockets of target proteins, such as transcription factors or enzymes, and which specific amino acid residues are involved in the interaction. For example, the original proposed mechanism involved this compound binding to an SP1-rich region in the survivin core promoter. techscience.comnih.gov Docking studies can model such interactions with DNA or DNA-binding proteins to predict the stability and specificity of the binding. nih.gov
Considering multiple binding modes, rather than just the top-scoring one, can significantly increase the probability of identifying the experimentally observed binding pose. nih.gov The accuracy of these predictions can be enhanced by using protein-specifically adapted potential fields, which can improve prediction accuracy by accounting for factors like protein flexibility. uni-duesseldorf.de
Table 1: Overview of Ligand-Protein Docking Applications in Drug Research
| Target Type | Docking Objective | Key Information Gained | Relevant Docking Methodologies |
|---|---|---|---|
| Enzymes, Receptors | Predict ligand binding pose and affinity. frontiersin.org | Identification of key interacting residues, mechanism of inhibition/activation. | Rigid, semi-flexible, and flexible docking. frontiersin.org |
| DNA/RNA | Model binding to nucleic acid structures or associated proteins (e.g., transcription factors). nih.gov | Understanding gene regulation, inhibition of transcription. | Molecular Operating Environment (MOE), AutoDock. pomics.comuni-duesseldorf.de |
| Protein-Protein Interfaces | Identify small molecules that disrupt protein interactions (e.g., survivin dimerization). iu.eduub.edu | Discovery of novel mechanisms for inducing apoptosis or inhibiting protein function. | Pharmacophore-based screening, virtual screening. ub.edu |
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational changes and stability of biological macromolecules like proteins, which are not static entities but fluctuate among an ensemble of structures. frontiersin.orgmdpi.com
In this compound research, MD simulations serve several key purposes:
Validation of Docking Poses: After a binding mode is predicted by docking, MD simulations can be run on the protein-ligand complex to assess its stability. If the ligand remains stably bound in its predicted pose throughout the simulation, it lends confidence to the docking result.
Conformational Analysis: MD simulations can reveal how the binding of this compound might induce conformational changes in the target protein, which is often critical for its function. nih.govmdpi.com This is particularly important for understanding allosteric regulation or the activation/inactivation mechanisms of enzymes. nih.gov
Exploring Flexibility: Both the ligand and the protein are treated as flexible in MD simulations, providing a more realistic representation of the binding process compared to many docking methods. frontiersin.org This can reveal highly dynamic characteristics of the target that are not observable in static crystal structures. mdpi.com
For instance, a study investigating various compounds, including this compound, utilized the GROMACS package for MD simulations to analyze molecular interactions, highlighting the role of this technique in understanding compound behavior at the molecular level. researchgate.net
In silico screening, or virtual screening, uses computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This compound itself was discovered through a high-throughput screening campaign. iu.edu Computational approaches can accelerate the discovery of novel chemical scaffolds with similar or improved activity.
One common strategy is to use the structure of a known inhibitor like this compound to create a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore can then be used to screen virtual databases for other molecules that match these features. ub.edu In silico analysis of protein-protein interaction sites in a target can also identify "hotspot" residues that are critical for function. ub.edu For example, studies on survivin, a key target associated with this compound, have used in silico screening to identify novel inhibitors that disrupt its dimerization, a process essential for its anti-apoptotic function. iu.eduub.edu
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental laws of quantum mechanics and are used to compute the electronic structure and properties of molecules. mpg.de These methods provide highly accurate information about molecular geometry, energy, and reactivity.
Electronic structure calculations determine the arrangement and energies of electrons within a molecule. youtube.com The two main classes of these methods are ab initio and Density Functional Theory (DFT). Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure based on the electron density, which is computationally less demanding for larger systems. mpg.destackexchange.com
For this compound, these calculations are vital for:
Optimizing Molecular Geometry: Determining the most stable three-dimensional structure of the molecule.
Calculating Electronic Properties: Understanding the distribution of electric charge, dipole moment, and molecular orbitals.
Energy Optimization: Quantum chemical calculations, specifically using DFT and MP2 methods, have been used for the energy optimization of drugs like this compound bromide. dntb.gov.ua
These calculations are often performed using specialized software packages like Gaussian, ORCA, or ABINIT. researchgate.netmdpi.com The insights from these calculations are foundational for predicting how the molecule will behave and interact. aspbs.com
Table 2: Applications of Quantum Chemical Methods in this compound Research
| Computational Method | Purpose of Calculation | Predicted Property/Insight | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Energy optimization and electronic structure calculation. | Stable molecular conformation, electron distribution, molecular orbital energies. | dntb.gov.ua |
| Ab Initio (e.g., MP2) | High-accuracy energy and property calculations. | Refined energy optimization and electronic properties. | dntb.gov.ua |
| Time-Dependent DFT (TD-DFT) | Calculation of excited electronic states. | Prediction of optical absorption spectra and photochemical properties. | youtube.com |
A key strength of quantum chemical calculations is their ability to model chemical reactions, including the transition states and intermediate structures that are often difficult or impossible to observe experimentally. rsc.org This allows researchers to predict the feasibility of different reaction pathways and to elucidate complex reaction mechanisms.
In the study of this compound, this is particularly relevant to understanding its unique mode of action. Research has suggested that this compound's cytotoxicity may stem from its ability to cause oxidative DNA damage through a mechanism that is distinct from typical quinone compounds. researchgate.net It has been proposed that this compound undergoes a 2-electron reductive activation to generate reactive oxygen species (ROS). nih.govresearchgate.net
Quantum chemical calculations can be used to model this entire process:
Modeling Reaction Intermediates: Calculating the structure and stability of the reduced form of this compound.
Calculating Transition State Energies: Determining the energy barriers for the proposed reaction steps, thereby assessing the likelihood of the proposed mechanism. rsc.org
Elucidating Electron Transfer: Analyzing the changes in electronic structure during the reduction process to understand how and why it leads to the generation of ROS.
By computationally mapping out the potential energy surface of the reaction, researchers can validate or refute mechanistic hypotheses and gain a deeper understanding of the chemical reactivity that underlies this compound's biological effects. mdpi.comrsc.org
Spectroscopic Property Prediction
Computational methods, in conjunction with experimental techniques, have been used to understand the structural and interaction properties of this compound. While initial hypotheses suggested this compound might function by intercalating with DNA, studies employing spectroscopic assays have challenged this view. nih.gov Techniques such as circular dichroism and other spectroscopic methods indicated that this compound does not act as a DNA intercalator. nih.gov
Instead, advanced spectroscopic techniques like Saturation Transfer Difference (STD) NMR spectroscopy have been employed to map the specific binding interactions between this compound (as YM155) and its protein targets. acs.org For instance, STD NMR was used to demonstrate that YM155 acts as a potential noncompetitive inhibitor of arginine-glycosyltransferases (Arg-GTs) by binding to the enzyme-substrate complex and inducing a conformational change in the acceptor arginine residue, which is unfavorable for the enzymatic reaction. acs.org This combination of molecular dynamics simulations and STD NMR provides a detailed picture of the binding epitope at an atomic level. acs.org
To obtain precise structural information from STD NMR, experimental data is fitted to the equation STD(tsat) = STDmax·(1 – exp(−ksat·tsat)), allowing for the calculation of the initial growth rate (STD₀) which helps in normalizing the data and minimizing relaxation biases. acs.org
| Spectroscopic Technique | Application in this compound Research | Finding |
| Circular Dichroism (CD) Spectroscopy | To investigate the interaction between this compound and DNA. | Questioned the proposed DNA intercalating properties of this compound. nih.gov |
| Saturation Transfer Difference (STD) NMR | To identify the binding epitope of this compound on target proteins like Arg-GTs. | Revealed this compound as a noncompetitive inhibitor that alters the conformation of the substrate binding site. acs.org |
| General Spectroscopy Assays | To assess the mode of interaction with DNA. | Concluded that this compound behaves as an inhibitor of Topoisomerase IIα decatenation rather than a direct DNA intercalator. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical algorithms that predict the biological activity of chemical compounds based on their molecular structure. protoqsar.com This method is founded on the principle that a molecule's structure is intrinsically linked to its activity. protoqsar.com
The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities (a training set) is selected. mdpi.com For each molecule, numerical parameters known as molecular descriptors are calculated, which quantify various aspects of the structure (e.g., lipophilic, electronic, steric properties). protoqsar.comnih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. mdpi.comnih.gov The model's predictive power is then validated using an independent set of compounds (a test set). protoqsar.commdpi.com
While this compound was originally identified through a high-throughput screening (HTS) of chemical libraries based on a cell-based promoter activity assay, QSAR models represent a powerful tool for the subsequent optimization of lead compounds. iu.edufrontiersin.org For classes of compounds related to this compound's targets, such as pyrrolopyrimidine derivatives acting as Bruton's tyrosine kinase (BTK) inhibitors, QSAR models have been successfully developed and validated. nih.gov Such models can guide the design of new analogs with potentially improved potency or other desirable properties. frontiersin.org
Pharmacophore modeling is another crucial computational strategy in drug design that identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) a molecule must possess to interact with a specific biological target. nih.govcreative-biolabs.com These models can be generated either based on the structure of the target protein (structure-based) or from a set of known active ligands (ligand-based) when the target structure is unavailable. nih.govcreative-biolabs.com
For this compound, a ligand-based pharmacophore model could be developed using its structure along with other known inhibitors of its molecular targets, such as survivin or β-catenin. iu.edubiorxiv.org The process involves aligning the 3D structures of these active molecules to extract the common chemical features responsible for their biological activity. creative-biolabs.com The resulting pharmacophore hypothesis serves as a 3D query for virtual screening of large compound libraries to identify novel chemical scaffolds that could possess similar activity. nih.gov The quality of a pharmacophore model is highly dependent on the quality of the input data and the algorithm used for modeling. nih.gov
| Pharmacophoric Feature | Potential Role in this compound Activity |
| Aromatic Rings | Participate in π-π stacking or hydrophobic interactions within the target's binding pocket. |
| Cationic Center | The positively charged imidazolium (B1220033) core could form crucial ionic or cation-π interactions. |
| Hydrogen Bond Acceptors | The oxygen atoms of the naphthoquinone moiety can act as hydrogen bond acceptors. |
| Hydrophobic Groups | The methoxyethyl and methyl groups contribute to hydrophobic interactions, enhancing binding affinity. |
In Silico Prediction of Metabolic Fate
In silico tools are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates early in the discovery process, helping to reduce costly late-stage failures. nih.gov These computational approaches range from predicting metabolism sites by enzymes like aldehyde oxidase (AOX) to assessing permeability across biological barriers. nih.govresearchgate.net
For this compound, in silico models predicted that it would be capable of permeating the blood-brain barrier (BBB). mdpi.com However, experimental observations have indicated that it undergoes rapid systemic clearance and exhibits limited accumulation in the brain, which may affect its clinical utility for brain tumors like glioblastoma. mdpi.com
A critical aspect of this compound's metabolic fate and cellular activity is its transport into cells. Computational and experimental screening identified the solute carrier transporter SLC35F2 as the primary transporter responsible for the cellular uptake of this compound. mdpi.com The toxicity of this compound was found to be directly correlated with the expression level of SLC35F2 across numerous cell lines, with a knockout of this single transporter reducing uptake and toxicity by approximately 500-fold. mdpi.com This highlights that understanding transporter-mediated uptake, which can be predicted and analyzed with computational tools, is essential for predicting the compound's efficacy and distribution. mdpi.com
Network Pharmacology and Systems Biology Integration
Network pharmacology moves beyond the "one-drug, one-target" paradigm to embrace a more holistic systems-level view of drug action. numberanalytics.comfrontiersin.org It integrates systems biology, bioinformatics, and pharmacology to analyze the complex network of interactions between a drug and the entire biological system. numberanalytics.comfrontiersin.org This approach is particularly valuable for understanding drugs like this compound, which have been shown to modulate multiple cellular targets and pathways. nih.gov
The integration of high-throughput "omics" data, such as whole-transcriptome analysis, with systems biology tools has provided a comprehensive view of the biological pathways modulated by this compound. nih.goviiarjournals.org Gene expression profiling studies in various cancer cell lines following treatment with this compound (YM155) have revealed significant alterations in numerous signaling networks. nih.goviiarjournals.org
For example, in multiple myeloma cells, pathway analysis using Ingenuity Systems software on microarray data showed a significant up-regulation of genes associated with the endoplasmic reticulum (ER) stress and unfolded protein response (UPR). nih.gov In breast cancer cells, transcriptomic analysis revealed that this compound up-regulates genes involved in the control of circadian rhythm and tumor suppression, while profoundly down-regulating the Fanconi anemia DNA damage repair system. iiarjournals.org This effect on DNA repair pathways may be a primary driver of its activity, potentially overshadowing its originally reported effect on survivin. iiarjournals.org A recent study also identified this compound as a potent inhibitor of β-catenin condensation, thereby disrupting WNT-driven transcription, a key pathway in colorectal cancer. biorxiv.org In leukemic cells, this compound was found to affect the miR-9/SIRT1/p53 pathway and decrease the expression of epithelial-to-mesenchymal transition (EMT) factors. tbzmed.ac.ir
These findings, summarized in the table below, demonstrate how network pharmacology and systems biology provide a powerful framework for elucidating the polypharmacological nature of this compound, revealing a complex mechanism of action that involves the modulation of multiple critical cellular pathways. researchgate.net
| Cell Line(s) | Key Modulated Pathway/System | Effect | Research Finding |
| U-266 (Multiple Myeloma) | Endoplasmic Reticulum (ER) Stress / Unfolded Protein Response (UPR) | Upregulation | Pathway analysis suggested the involvement of this pathway in the anti-myeloma effects of YM155. nih.gov |
| MDA-MB-231 (Breast Cancer) | Fanconi Anemia DNA Damage Repair | Downregulation | The most affected system, suggesting a primary target of YM155 is the loss of replicative DNA repair. iiarjournals.org |
| HCT116 (Colorectal Cancer) | WNT / β-catenin Signaling | Inhibition | Identified as an inhibitor of β-catenin condensation, which halts the proliferation of WNT-driven cancer organoids. biorxiv.org |
| MDA-MB-231 (Breast Cancer) | Circadian Rhythm Control (NOCT, PER, BHLHe40) | Upregulation | Whole transcriptomic analysis showed upregulation of key circadian rhythm genes. iiarjournals.org |
| MOLT-4 (T-cell ALL) | miR-9 / SIRT1 / p53 Pathway | Modulation | Increased miR-9 expression, leading to decreased SIRT1, which can affect p53 activity. tbzmed.ac.ir |
| MOLT-4 (T-cell ALL) | Apoptosis (Bcl-2, Caspase 3) | Induction | Decreased expression of anti-apoptotic Bcl-2 and increased expression of pro-apoptotic Caspase 3. tbzmed.ac.ir |
Identification of Off-Target Interactions through Bioinformatics Approaches
While this compound (YM155) was initially developed as a selective suppressor of survivin, computational and theoretical approaches have been instrumental in revealing a more complex pharmacological profile, including interactions with unintended molecular targets. The use of bioinformatics has enabled researchers to predict and identify these off-target interactions, providing crucial insights into the compound's broader mechanism of action and potential for polypharmacology.
One of the significant findings from in silico analyses is the identification of this compound's ability to interact with various transcription factors. A 2019 study employed computational methods to investigate the molecular interactions of this compound. The analysis validated that this compound can directly interrupt the binding sites of specific families of transcription factors on the promoters of their target genes. nih.gov This suggests a mechanism of action that extends beyond the simple downregulation of survivin expression and involves the modulation of broader transcriptional programs.
The bioinformatics approaches used in these investigations often fall under the umbrella of "target fishing" or "reverse docking," where a small molecule (in this case, this compound) is computationally screened against a large database of protein structures to identify potential binding partners. mdpi.com These methods calculate the binding affinity and complementarity between the ligand and various protein targets, highlighting those with the highest likelihood of interaction. nih.gov Pharmacophore modeling, another computational technique, can identify the key steric and electronic features of this compound that are essential for binding and then search for other proteins that share complementary features. dovepress.comyoutube.com
Research has also pointed to other potential off-targets through various experimental and computational observations. For instance, some studies have noted that this compound can downregulate the expression of X-linked inhibitor of apoptosis protein (XIAP), another member of the inhibitor of apoptosis (IAP) family, through a transcription-independent mechanism. nih.gov Furthermore, recent investigations combining structural similarity analysis with experimental validation have identified Receptor-Interacting Protein Kinase 2 (RIPK2) as a direct molecular target of this compound, mediating its survivin-suppressing and apoptosis-inducing activities. While not purely a bioinformatics prediction, such findings are often guided by initial computational assessments of structural analogs.
The table below summarizes the key off-target interactions of this compound that have been identified or proposed through bioinformatics and computational approaches.
| Identified Off-Target/Target Class | Computational Approach/Evidence | Potential Implication |
| Transcription Factor Binding Sites | In silico analysis of promoter binding | Interruption of binding for Klf, SPs, MZFs, ZNFPs, and TFAPs families. nih.gov |
| X-linked inhibitor of apoptosis (XIAP) | Experimental observation alongside survivin downregulation | Broader activity against IAP family proteins. nih.gov |
| Myeloid cell leukemia-1 (Mcl-1) | Gene and protein profiling in multiple myeloma cells | Identified as a pivotal downstream target mediating YM155's effects in this cancer type. nih.gov |
| Interleukin enhancer-binding factor 3 (ILF3) | Experimental validation following initial screening | Disruption of the ILF3/p54nrb complex required for survivin expression. plos.orgmdpi.com |
| Topoisomerase II | Functional assays suggesting enzymatic inhibition | Potential for DNA damage response independent of survivin suppression. mdpi.com |
These findings underscore the power of computational and bioinformatics tools in modern drug research. For this compound, these approaches have expanded our understanding beyond its initial designation as a survivin inhibitor, revealing a multi-targeted agent whose full therapeutic potential and mechanisms are still being uncovered. The lack of extensive public microarray data for this compound has been noted as a limitation in fully defining its off-target effects, emphasizing the continued need for integrated computational and experimental studies. nih.gov
Q & A
Q. How should preclinical experiments evaluating Sepantronium’s antitumor activity be designed to ensure reproducibility?
Methodological Answer:
- Model Selection: Use human tumor xenograft models (e.g., NSCLC, melanoma) to assess tumor regression and survivin suppression .
- Dosing Regimens: Administer this compound via continuous intravenous infusion (CIVI) at 4.8 mg/m²/day for 7 days, mimicking clinical trial protocols .
- Endpoints: Monitor tumor volume reduction, survivin mRNA/protein levels, and apoptosis markers (e.g., caspase activation) .
- Safety Monitoring: Track serum creatinine levels to detect nephrotoxicity, a dose-limiting toxicity observed in preclinical and clinical studies .
Q. What pharmacokinetic (PK) parameters are critical for interpreting this compound’s efficacy and toxicity in clinical trials?
Methodological Answer:
-
Key PK Parameters:
Parameter Value (Mean) Clinical Relevance CL 47.7 L/h Determines systemic exposure and dosing Vd 1763 L Reflects tissue distribution t₁/₂ 26.3 h Informs infusion duration and frequency CSS (CIVI) Dose/CL Steady-state concentration for efficacy -
Covariates: Creatinine clearance (CLcr) significantly impacts CL (25% reduction in CL for CLcr <40 mL/min) .
Advanced Research Questions
Q. How can population PK modeling address variability in this compound exposure across cancer types?
Methodological Answer:
- Model Framework: Use a one-compartment linear model with inter-individual variability on CL and proportional residual error. Software tools like NONMEM are standard .
- Covariate Analysis:
- CLcr: The most influential covariate; adjust dosing for renal impairment.
- Cancer Type: NSCLC patients exhibit distinct CL compared to melanoma or HRPC due to metabolic differences .
- ALT Levels: Mild hepatic dysfunction (elevated ALT) marginally alters CL .
- Outlier Management: Apply Tukey’s fences (Q3 + 3×IQR) to exclude high-concentration outliers during CIVI .
Q. How should researchers resolve contradictions in this compound’s single-agent efficacy across clinical trials?
Methodological Answer:
- Trial Design Analysis: Compare patient populations (e.g., NSCLC vs. melanoma), prior therapies, and survivin expression thresholds .
- Combination Therapy Optimization: Design trials pairing this compound with agents that synergize via apoptosis induction (e.g., taxanes, PARP inhibitors). Prioritize biomarkers like survivin suppression to stratify responders .
- Data Harmonization: Use meta-analytical frameworks to pool phase 2 data, adjusting for covariates like CLcr and cancer type .
Q. What methodologies are recommended for identifying biomarkers predictive of this compound response?
Methodological Answer:
- Transcriptomic Profiling: Analyze survivin isoforms (e.g., survivin-2B, survivin-ΔEx3) in tumor biopsies pre/post-treatment .
- Pharmacodynamic Markers: Quantify caspase-3/7 activation in circulating tumor cells or serum exosomes .
- Statistical Approaches: Apply machine learning (e.g., LASSO regression) to correlate biomarker panels with progression-free survival .
Methodological Frameworks for Research Design
How to formulate a research question that addresses gaps in this compound’s mechanism of action?
Methodological Answer:
- FINER Criteria: Ensure the question is Feasible (e.g., accessible patient samples), Interesting (survivin’s role in chemo-resistance), Novel (unexplored survivin splice variants), Ethical , and Relevant (clinical translation potential) .
- Example: “Does this compound’s suppression of survivin-ΔEx3 enhance cisplatin sensitivity in NSCLC patients with CLcr >60 mL/min?” .
Q. How to optimize experimental protocols for this compound’s combination therapies?
Methodological Answer:
- Dose Escalation Design: Use a 3+3 phase 1 trial to determine MTD for this compound + cisplatin, stratified by CLcr .
- Synergy Metrics: Calculate combination indices (e.g., Chou-Talalay method) in vitro before clinical validation .
Tables for Reference
Table 1: Key Covariates Affecting this compound Clearance (CL)
| Covariate | Impact on CL | Adjustment Recommendation |
|---|---|---|
| CLcr <40 mL/min | ↓ 25% | Reduce dose by 20% |
| ALT >3×ULN | ↓ 10% | Monitor hepatic function |
| NSCLC Diagnosis | ↓ 15% vs. melanoma | Stratify by cancer type in trials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
